- A process for the preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Cas no 742049-41-8 (Isavuconazonium)

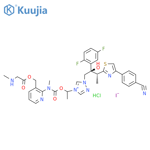

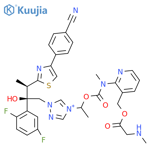

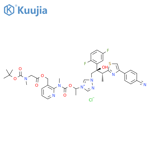

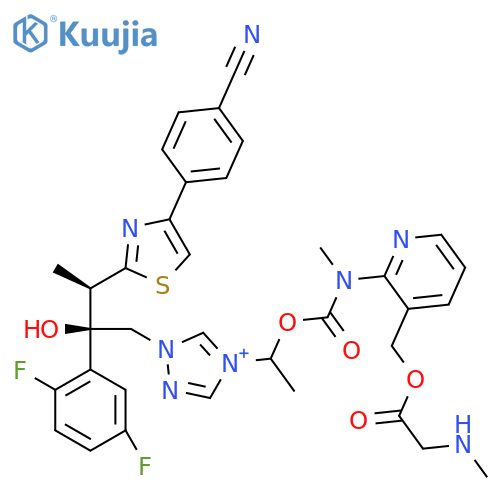

Isavuconazonium structure

Nome del prodotto:Isavuconazonium

Numero CAS:742049-41-8

MF:C35H35F2N8O5S

MW:717.764812707901

CID:5037720

Isavuconazonium Proprietà chimiche e fisiche

Nomi e identificatori

-

- Isavuconazonium

- Isavuconazonium ion

- Isavuconazonium [USAN]

- Isavuconazonium (USAN)

- VH2L779W8Q

- BCP23773

- DB06636

- 1-((2R,3R)-3-(4-(4-Cyanophenyl)-1,3-thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-4-((1RS)-1-(methyl-(3-(((methylamino)acetyloxy)methyl)pyridin-2-yl)carbamoyloxy(ethyl)-1,2,4-triazolium

- Glycine, N-methyl-, (2-(((1-(1-((2R,3R)-3-(4-(4-cya

-

- Inchi: 1S/C35H35F2N8O5S/c1-22(33-42-30(18-51-33)25-9-7-24(15-38)8-10-25)35(48,28-14-27(36)11-12-29(28)37)19-45-21-44(20-41-45)23(2)50-34(47)43(4)32-26(6-5-13-40-32)17-49-31(46)16-39-3/h5-14,18,20-23,39,48H,16-17,19H2,1-4H3/q+1/t22-,23?,35+/m0/s1

- Chiave InChI: RSWOJTICKMKTER-QXLBVTBOSA-N

- Sorrisi: S1C=C(C2C=CC(C#N)=CC=2)N=C1[C@H](C)[C@@](C1C=C(C=CC=1F)F)(CN1C=[N+](C=N1)C(C)OC(N(C)C1C(=CC=CN=1)COC(CNC)=O)=O)O

Proprietà calcolate

- Conta donatori di obbligazioni idrogeno: 2

- Conta accettatore di obbligazioni idrogeno: 13

- Conta atomi pesanti: 51

- Conta legami ruotabili: 15

- Complessità: 1210

- XLogP3: 4.1

- Superficie polare topologica: 188

Isavuconazonium Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | LN4037649-1mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 1mg |

RMB 1216.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500ug |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500ug |

RMB 644.00 | 2023-09-07 | |

| Cooke Chemical | LN4037649-5mg |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 5mg |

RMB 4612.00 | 2025-02-21 | |

| Cooke Chemical | LN4037649-500g |

Isavuconazonium(sulfate) |

742049-41-8 | ≥98% | 500g |

RMB 644.00 | 2025-02-21 |

Isavuconazonium Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Methanol , Water ; 60 - 80 min, 0 - 5 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 10 °C → 30 °C; 2 h, 30 °C

Riferimento

- Preparation of isavuconazonium monosulfate by bisulfate/sulfate anion exchange technology, China, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Ethyl acetate , Water ; 0 - 10 °C; 0 °C → 60 °C; 2 h, 60 °C

Riferimento

- Method for preparing isavuconazonium sulfate by oxidation-reduction reaction, China, , ,

Metodo di produzione 4

Condizioni di reazione

Riferimento

- Isavuconazonium salts and process for preparing thereof, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Preparation of (2-(methylamino)pyridin-3-yl)methanol as intermediate for preparing isavuconazonium sulfate as antifungal agents, China, , ,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sodium hydroxide , Hydrogen Catalysts: Palladium Solvents: Water ; rt; cooled

1.2 Reagents: Sulfuric acid Solvents: Water

1.2 Reagents: Sulfuric acid Solvents: Water

Riferimento

- Preparation of isavuconazonium sulfate, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 2 h, rt

Riferimento

- Preparation of isavuconazole sulfate, China, , ,

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium iodide Solvents: Acetonitrile ; rt → 70 °C; 3 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; rt; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Dichloromethane , Water ; 0 °C; pH 6.5, < 5 °C

1.4 Solvents: Dichloromethane , Water ; 1 h, 15 °C

Riferimento

- Method for preparing antifungal drug isavuconazonium sulfate, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 25 - 30 °C

Riferimento

- Process for the preparation of isavuconazonium sulfate, India, , ,

Metodo di produzione 10

Condizioni di reazione

Riferimento

- Crystalline form of isavuconazonium sulfate and a process for its preparation, India, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of isavuconazonium sulfate, China, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium bisulfate Solvents: Dichloromethane , Water ; 0.5 - 1 h, 0 - 10 °C

Riferimento

- Preparation of isavuconazonium sulfate, World Intellectual Property Organization, , ,

Metodo di produzione 13

Condizioni di reazione

Riferimento

- Preparation of isavuconazonium sulfate and intermediates thereof, China, , ,

Isavuconazonium Raw materials

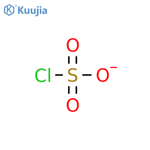

- Chlorosulfate

- Sulfate, hydrogen(8CI,9CI)

- Isavuconazole

- Sulfate (7CI,8CI,9CI)

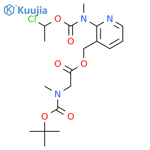

- (2-(((1-Chloroethoxy)carbonyl)(methyl)amino)pyridin-3-yl)methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate

- NND-2252305

- Isavuconazonium

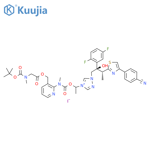

- 4-(1-(3-(N-(t-Butoxycarbonyl)-N-methylglycyloxy)methyl)pyridin-2-yl(methyl)carbamoyl)oxy)ethyl)-1-(2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)2-hydroxybutyl1-(1,2,4-triazol) Iodide

- 4-(1-(((3-((2-((tert-butoxycarbonyl)(methyl)amino)acetoxy)methyl)pyridin-2-yl)(methyl)carbamoyl)oxy)ethyl)-1-((2R,3R)-3-(4-(4-cyanophenyl)thiazol-2-yl)-2-(2,5-difluorophenyl)-2-hydroxybutyl)-1H-1,2,4-triazol-4-ium chloride

- Acetic acid,2,2,2-trifluoro-, ion(1-)

- Isavuconazonium iodide hydrochloride

Isavuconazonium Preparation Products

Isavuconazonium Letteratura correlata

-

Alexander P. Voronin,Nikita A. Vasilev,Artem O. Surov,Andrei V. Churakov,German L. Perlovich CrystEngComm 2021 23 8513

-

2. A comprehensive overview of the medicinal chemistry of antifungal drugs: perspectives and promiseKaitlind C. Howard,Emily K. Dennis,David S. Watt,Sylvie Garneau-Tsodikova Chem. Soc. Rev. 2020 49 2426

-

3. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidatesMurugaiah A. M. Subbaiah,Jarkko Rautio,Nicholas A. Meanwell Chem. Soc. Rev. 2024 53 2099

-

Jayapradha Ramakrishnan,Sudarshan Singh Rathore,Thiagarajan Raman RSC Adv. 2016 6 42387

-

Devashish Mehta,Varsha Saini,Avinash Bajaj RSC Med. Chem. 2023 14 1603

742049-41-8 (Isavuconazonium) Prodotti correlati

- 2227684-64-0(rac-(1R,2S)-2-(pent-3-yn-1-yl)cycloheptan-1-ol)

- 1956892-07-1(N-(1-Cyanocyclohexyl)hexahydro-α-methyl-4-(2-oxo-1-pyrrolidinyl)-1H-azepine-1-acetamide)

- 2034584-79-5(2-(2,4-difluorophenyl)-N-{2-[5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide)

- 2172233-38-2({7-methyl-3-oxo-2-oxaspiro4.5decan-1-yl}methanesulfonamide)

- 1156243-17-2(N1-Methyl-N1-(oxan-4-yl)benzene-1,4-diamine)

- 27468-20-8(Deoxyneocryptotanshinone)

- 1006593-89-0(2,5-Dibromo-3-cyanobenzoic acid)

- 1175925-86-6(2-Cyclopenten-1-one, 3-(3-methylphenyl)- )

- 1261960-16-0(5-(2-Chloro-5-methoxyphenyl)-2-methoxynicotinic acid)

- 2228255-06-7(2-Amino-1-(4-hydroxy-3,5-dimethylphenyl)propan-1-one)

Fornitori consigliati

Shanghai Xinsi New Materials Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jinan Hanyu Chemical Co.,Ltd.

Membro d'oro

CN Fornitore

Grosso

钜澜化工科技(青岛)有限公司

Membro d'oro

CN Fornitore

Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso